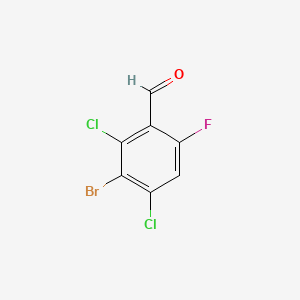

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde

Description

Properties

Molecular Formula |

C7H2BrCl2FO |

|---|---|

Molecular Weight |

271.89 g/mol |

IUPAC Name |

3-bromo-2,4-dichloro-6-fluorobenzaldehyde |

InChI |

InChI=1S/C7H2BrCl2FO/c8-6-4(9)1-5(11)3(2-12)7(6)10/h1-2H |

InChI Key |

ZHRGQTANGYMPSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)C=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of halogenated benzaldehydes such as 3-bromo-2,4-dichloro-6-fluorobenzaldehyde typically involves:

- Starting from a suitably substituted benzaldehyde or benzene derivative.

- Selective halogenation reactions (bromination, chlorination, fluorination) under controlled conditions.

- Use of catalysts or halogen sources to direct substitution at desired positions.

- Purification via crystallization or distillation.

For this compound, a logical approach is to begin with 2,4-dichloro-6-fluorobenzaldehyde and introduce bromine selectively at the 3-position, or vice versa.

Preparation of 3-Bromo-4-Fluorobenzaldehyde: A Model Compound

Since direct protocols for this compound are scarce, the preparation of 3-bromo-4-fluorobenzaldehyde serves as a practical model. Two main methods are documented:

Catalyst-Free Bromination Using Sodium Bromide and Sodium Hypochlorite (Green Method)

A recent Chinese patent (CN109912396B) describes a catalyst-free, environmentally friendly method for synthesizing 3-bromo-4-fluorobenzaldehyde with high yield and purity, avoiding the use of elemental bromine or chlorine gas.

- Dissolve 4-fluorobenzaldehyde in dichloromethane (DCM) to form solution A.

- Dissolve sodium bromide in water, add 35% hydrochloric acid to form solution B.

- Mix solutions A and B, apply ultrasonic irradiation, and slowly add sodium hypochlorite (8% aqueous) over 1 hour at 20-25 °C.

- Continue ultrasonic treatment and stirring for 30 minutes, then allow the mixture to stand for 15 minutes.

- Separate phases, wash organic layer to neutrality, dry, and remove solvent.

- Purify crude product by bulk melting crystallization at 31 °C.

4-fluorobenzaldehyde + NaBr + NaOCl + HCl → 3-bromo-4-fluorobenzaldehyde + byproducts

- No toxic bromine or chlorine gas used.

- Mild conditions, environmentally friendly.

- High yield (~90%) and purity (>99%).

Representative Data from Examples:

| Example | 4-Fluorobenzaldehyde (mol) | NaBr (mol) | HCl (mL, 35%) | NaOCl (mol, 8%) | DCM (mL) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1.0 | 1.01 | 100 | 1.02 | 160 | 90.4 | 99.2 |

| 2 | 1.0 | 1.03 | 110 | 1.03 | 140 | 91.9 | 99.4 |

| 3 | 1.0 | 1.00 | 90 | 1.04 | 160 | ~90 | ~99 |

Table 1: Catalyst-free bromination conditions and results for 3-bromo-4-fluorobenzaldehyde synthesis

Catalytic Bromination Using Zinc Bromide and Bromine

An earlier method (WO2010086877A2) uses zinc bromide as a Lewis acid catalyst and elemental bromine for bromination of 4-fluorobenzaldehyde.

- Add 4-fluorobenzaldehyde dropwise to a mixture of oleum, iodine, and zinc bromide at 5–35 °C.

- Add bromine dropwise at 25–45 °C over 3 hours.

- Stir the reaction mixture at 25–65 °C for 2 hours.

- Quench in water below 25 °C, separate organic and aqueous layers.

- Extract organic layer with toluene, evaporate solvent.

- Purify product by distillation to >95% purity.

- High selectivity and yield.

- Well-established catalytic system.

- Use of toxic bromine and corrosive oleum.

- Handling of zinc bromide and iodine requires care.

- Generates acidic and metal-containing effluents requiring treatment.

Extrapolation to this compound

To prepare this compound, the following strategies may be employed based on the above methods:

- Starting Material: 2,4-dichloro-6-fluorobenzaldehyde (commercially available or synthesized by chlorination/fluorination of benzaldehyde derivatives).

- Bromination: Apply the catalyst-free sodium bromide/sodium hypochlorite method or catalytic bromination with zinc bromide to introduce bromine at the 3-position selectively.

- Reaction Conditions: Optimize solvent, temperature, and reagent ratios to accommodate additional chlorines and fluorine.

- Purification: Crystallization or distillation to achieve high purity.

No direct patent or literature source describes this exact compound’s preparation, but the methods for 3-bromo-4-fluorobenzaldehyde provide a reliable foundation.

Comparative Summary of Preparation Methods

Table 2: Comparison of two main synthetic routes for 3-bromo-4-fluorobenzaldehyde, applicable to related compounds

Research Findings and Notes

- The catalyst-free method employing sodium bromide and sodium hypochlorite under ultrasonic irradiation is a recent innovation providing a greener, safer alternative to traditional bromination.

- Ultrasonic irradiation enhances reaction rates and selectivity, allowing milder conditions.

- The absence of elemental bromine reduces handling hazards and environmental risks.

- The presence of multiple halogens (chlorine and fluorine) in this compound may affect regioselectivity and reactivity; hence, careful optimization of reaction parameters is necessary.

- Purification by crystallization at controlled temperatures is effective for obtaining high purity products.

- Catalytic bromination methods, while effective, involve hazardous reagents and generate waste requiring treatment.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation Reactions: Typically involve amines or hydrazines under acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzaldehyde derivatives can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Condensation Products: Schiff bases and hydrazones.

Scientific Research Applications

3-Bromo-2,4-dichloro-6-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6-fluorobenzaldehyde depends on its specific application. In chemical reactions, the presence of electron-withdrawing halogen atoms can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric effects of halogen substituents critically influence reactivity and physical properties. Below is a comparative analysis of structurally related benzaldehyde derivatives:

Key Observations :

Physicochemical Properties

- Melting/Boiling Points : Halogen substituents elevate melting points due to increased polarity and intermolecular forces. For instance, 3-Bromo-2-chloro-6-methylpyridine (mp 30–35°C, ) suggests that chloro and bromo groups enhance crystalline packing . The target compound’s additional Cl at position 4 may further raise its melting point.

- Solubility: Fluorine’s electronegativity reduces solubility in nonpolar solvents, while chloro and bromo groups increase lipophilicity. This balance may render the target compound moderately soluble in polar aprotic solvents like DMF or DMSO.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-2,4-dichloro-6-fluorobenzaldehyde, and how do reaction conditions influence halogen positioning?

Answer:

The synthesis typically involves sequential halogenation and formylation steps. For example:

Halogenation: Start with a fluorobenzene derivative, introducing chlorine and bromine via electrophilic substitution. The order of halogen addition (Cl vs. Br) must consider directing effects (e.g., meta/para activation by fluorine).

Formylation: Use Reimer-Tiemann or Gattermann-Koch reactions to introduce the aldehyde group.

Reaction conditions (temperature, catalysts like FeCl₃ for Cl, or AlBr₃ for Br) critically influence regioselectivity. Evidence from bromo-fluorobenzaldehyde derivatives (e.g., 4-Bromo-2-fluorobenzaldehyde, CAS 57848-46-1) highlights the need for controlled stoichiometry to avoid over-halogenation .

Advanced: How can competing halogenation pathways be controlled during synthesis?

Answer:

Competing pathways arise due to the reactivity of multiple halogenation sites. Methodological strategies include:

- Factorial Design: Systematically vary parameters (e.g., temperature, catalyst loading) to identify dominant pathways .

- Directing Groups: Introduce temporary protecting groups (e.g., boronic acids) to block undesired positions, as seen in bromochlorophenylboronic acid synthesis (CAS 1107580-65-3) .

- Kinetic Control: Lower temperatures favor kinetic products (e.g., meta-bromination over para), as observed in related multi-halogenated aromatics .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aldehyde protons (δ ~10 ppm) and halogen-induced deshielding. ¹⁹F NMR resolves fluorine environments.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).

- Elemental Analysis: Validates %C, H, Br, Cl, F.

Overlapping signals (e.g., aromatic protons) require 2D techniques (COSY, HSQC), as demonstrated in structurally similar compounds like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4) .

Advanced: How to design a computational study predicting reactivity in cross-coupling reactions?

Answer:

DFT Calculations: Model transition states for Suzuki-Miyaura couplings using bromine as the leaving group. Compare activation energies for Cl vs. Br sites.

Solvent Effects: Use COSMO-RS to simulate solvent interactions (polar aprotic solvents preferred for stability, as in 4-Bromo-2-chlorophenylacetic acid synthesis) .

Ligand Screening: Virtual libraries of phosphine ligands can predict catalytic efficiency, aligning with process control frameworks in chemical engineering (CRDC RDF2050108) .

Advanced: What challenges arise in crystallizing this compound, and how to optimize crystal growth?

Answer:

- Challenges: Low solubility in common solvents and polymorphism due to halogen packing.

- Optimization:

Advanced: How to resolve conflicting spectroscopic data during structural confirmation?

Answer:

- Contradiction Analysis: Compare experimental NMR shifts with computed values (e.g., ACD/Labs or Gaussian). Discrepancies may indicate tautomerism or impurities.

- X-ray Diffraction: Definitive confirmation via single-crystal XRD, especially if aldehyde orientation is ambiguous.

- Cross-Validation: Use complementary techniques (e.g., IR for aldehyde C=O stretch at ~1700 cm⁻¹) .

Basic: What purification strategies isolate this compound from multi-halogenated byproducts?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc). Halogenated analogs exhibit distinct Rf values.

- Recrystallization: Leverage solubility differences in ethanol/water mixtures.

- HPLC: Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) separates close analogs, as applied to >95.0% purity standards in bromochlorophenol derivatives .

Advanced: How does the electronic effect of halogens influence its reactivity in nucleophilic aromatic substitution?

Answer:

- Activation/Deactivation: Fluorine (strongly deactivating, meta-directing) reduces ring reactivity, while Cl/Br (moderately deactivating, ortho/para-directing) create competing sites.

- Theoretical Framework: Use Hammett constants (σ) to predict substituent effects. For example, σₘ (F) = 0.34 vs. σₚ (Cl) = 0.23, explaining preferential substitution at chlorine sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.